3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound features a cyclopropylcarbamoyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety. It is often used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]butanoic acid
- 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]pentanoic acid
Uniqueness
3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is unique due to its specific combination of a cyclopropylcarbamoyl group and a pyrazole ring attached to a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9(15)4-6-13-5-3-8(12-13)10(16)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H,11,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTILQYFZBPOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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